copper(1+);prop-2-yn-1-ol
Description
Copper(1+);prop-2-yn-1-ol is a coordination complex formed between copper(I) ions and prop-2-yn-1-ol (propargyl alcohol, CAS 107-19-7). Prop-2-yn-1-ol is a terminal alkyne alcohol with the molecular formula C₃H₄O, characterized by its triple bond and hydroxyl group. It is widely used as a corrosion inhibitor in industrial applications, particularly in metalworking fluids and electroplating . The copper(I) complex of prop-2-yn-1-ol is significant in catalysis, especially in copper-mediated alkyne activation reactions, such as the Meyer–Schuster rearrangement and Sonogashira coupling . Its reactivity stems from the ability of the alkyne moiety to coordinate with copper(I), facilitating electron transfer and stabilizing intermediates in cross-coupling reactions .
Structure
3D Structure of Parent
Properties
CAS No. |
53754-15-7 |
|---|---|
Molecular Formula |
C3H3CuO |
Molecular Weight |
118.60 g/mol |
IUPAC Name |
copper(1+);prop-2-yn-1-ol |
InChI |
InChI=1S/C3H3O.Cu/c1-2-3-4;/h4H,3H2;/q-1;+1 |
InChI Key |
HDBNRJFQBKBILG-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CCO.[Cu+] |
Origin of Product |
United States |
Preparation Methods
Industrial Synthesis via Copper-Catalyzed Addition of Formaldehyde to Acetylene
The most scalable method for synthesizing propargyl alcohol, a precursor to copper(I) complexes, involves the copper-catalyzed addition of formaldehyde to acetylene . This reaction, pioneered industrially, proceeds via a two-step mechanism:
- Acetylene activation : Acetylene reacts with formaldehyde in the presence of a copper chromite catalyst ($$ \text{Cu}2\text{Cr}2\text{O}_5 $$) at elevated temperatures (80–90°C) and pressures (1–2 MPa) to form but-2-yne-1,4-diol as the primary product.
- Propargyl alcohol isolation : Propargyl alcohol is obtained as a byproduct during this process, necessitating purification via fractional distillation and vacuum drying.
Reaction Conditions and Catalytic Efficiency
| Parameter | Value/Range |
|---|---|
| Catalyst | Copper chromite |
| Temperature | 80–90°C |
| Pressure | 1–2 MPa |
| Yield (propargyl alcohol) | 15–20% (by mass) |
This method’s limitations include moderate yields and the generation of byproducts, necessitating post-synthesis purification. However, its cost-effectiveness and scalability make it the dominant industrial route.
Copper(I) Iodide-Catalyzed Synthesis from Terminal Alkynes
Copper(I) iodide ($$ \text{CuI} $$) serves as a versatile catalyst for synthesizing propargylic alcohols, which subsequently form complexes with copper(I). A representative procedure involves:
- Substrate preparation : Terminal alkynes (e.g., phenylacetylene) are treated with paraformaldehyde in the presence of $$ \text{CuI} $$ (10 mol%) and triethylamine ($$ \text{Et}_3\text{N} $$) in methanol.
- Reaction mechanism : The process follows a nucleophilic addition pathway, where the alkyne’s terminal proton is abstracted by the base, enabling formaldehyde addition to form propargyl alcohol.
Optimized Protocol
- Catalyst : $$ \text{CuI} $$ (10 mol%)
- Solvent : Methanol
- Temperature : 40–60°C
- Yield : 65–85% (isolated).
This method is favored for its mild conditions and compatibility with diverse alkynes, though stoichiometric base usage remains a drawback.
Copper-Promoted Silylation of Propargyl Dichlorides
Propargyl dichlorides undergo enantioselective silylation reactions catalyzed by copper(I) salts to yield allenylsilanes, intermediates for copper-propargyl alcohol complexes. Key steps include:
- Substrate activation : Propargyl dichlorides react with silylboronates in the presence of $$ \text{CuI} $$ or $$ \text{CuF} $$ and ligands (e.g., 2,2,6,6-tetramethylpiperidiene) at low temperatures (−10 to −30°C).
- Stereochemical control : Chiral ligands induce enantioselectivity, achieving up to 90% ee for chloro-substituted allenylsilanes.
Representative Data from Catalytic Screening
| Entry | Catalyst (mol%) | Ligand | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | $$ \text{CuI} $$ (10) | None | −10 | 29 | 47 |
| 2 | $$ \text{CuF} $$ (10) | TMP | −30 | 62 | 90 |
TMP = 2,2,6,6-tetramethylpiperidiene
This method excels in producing enantiomerically enriched intermediates but requires stringent anhydrous conditions.
Copper-Mediated Cleavage of Propargyl Esters
Propargyl esters serve as precursors for copper(I) propargyl alcohol complexes via copper-promoted ester cleavage. A typical procedure involves:
- Ester activation : Propargyl esters (e.g., 1a: $$ \text{PhC≡CCO}_2\text{Et} $$) are treated with $$ \text{CuCl} $$ (10 mol%) in methanol at 40°C.
- Nucleophilic substitution : The ester group is displaced by methanol, yielding propargyl alcohol and regenerating the copper catalyst.
Reaction Optimization Insights
| Entry | Copper Salt | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | $$ \text{CuCl} $$ | 40 | 86 |
| 2 | $$ \text{CuBr} $$ | 40 | 64 |
| 3 | $$ \text{CuI} $$ | 40 | <10 |
Yields for propargyl alcohol formation
$$ \text{CuCl} $$ outperforms other copper salts due to its superior Lewis acidity and stability under reaction conditions.
Dehydrochlorination of 3-Chloro-2-Propen-1-ol
An alternative route to propargyl alcohol involves base-mediated dehydrochlorination :
- Substrate : 3-Chloro-2-propen-1-ol is treated with aqueous $$ \text{NaOH} $$ (2 M) at 50°C.
- Elimination : HCl is eliminated, forming propargyl alcohol in ~70% yield.
While this method avoids heavy metal catalysts, it requires careful pH control to prevent polymerization of the product.
Chemical Reactions Analysis
Propargyl alcohol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to propynal or propargylic acid.
Polymerization: Propargyl alcohol polymerizes with heating or treatment with base.
Addition Reactions: It can react with phenyl azide to form (1-phenyl-1H-1,2,3-triazol-4-yl)methanol in the presence of copper(II) phthalocyanine and sodium ascorbate.
Scientific Research Applications
Propargyl alcohol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of propargyl alcohol involves its ability to undergo various chemical reactions, such as oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and the chemical environment. For example, in the presence of copper catalysts, propargyl alcohol can undergo nucleophilic addition reactions to form various products .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Copper(I) Coordination and Catalysis
Prop-2-yn-1-ol’s copper(I) complex is distinct in its ability to stabilize reactive intermediates in cross-coupling reactions. For example, in the synthesis of biphenyl derivatives (e.g., compound (I) in ), copper(I) iodide synergizes with palladium catalysts to facilitate alkyne-iodide couplings . This contrasts with pyridine-substituted analogues (e.g., 3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol), where the electron-withdrawing pyridine ring reduces alkyne nucleophilicity, altering reaction pathways .
Polymerization and Rearrangements
Prop-2-yn-1-ol undergoes base-induced polymerization, forming conjugated poly(alkynol) materials . In contrast, aryl-substituted derivatives (e.g., 1-(2-chloro-5-fluorophenyl)prop-2-yn-1-ol) exhibit reduced polymerization tendency due to steric hindrance, favoring instead Meyer–Schuster rearrangements to α,β-unsaturated carbonyl compounds .
Functional Group Modifications
Enol vs. Alkyne Alcohols
Enol derivatives like 3-(pyrrolidin-3-yl)prop-2-en-1-ol () lack the triple bond of prop-2-yn-1-ol, resulting in distinct electronic properties. The enol’s conjugated double bond enhances stability in pharmaceutical intermediates but reduces suitability for copper-catalyzed alkyne activation .
Biphenyl Systems
The biphenyl-linked bis(alkynol) in demonstrates how extended conjugation and steric bulk influence crystal packing and solubility. Unlike monomeric prop-2-yn-1-ol, these systems are tailored for solid-state studies rather than industrial applications .
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